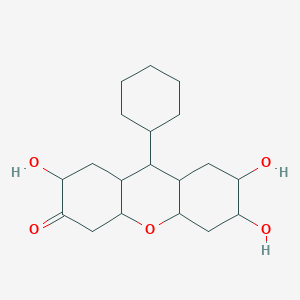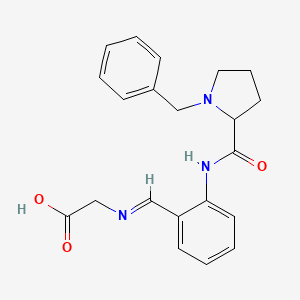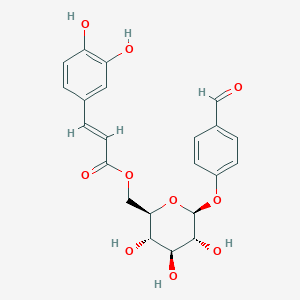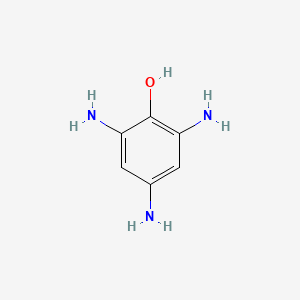
2,4,6-Triaminophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Triaminophenol is an organic compound with the molecular formula C6H9N3O It is characterized by the presence of three amino groups (-NH2) attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,4,6-Triaminophenol can be synthesized through several methods. One common approach involves the nitration of phenol to produce 2,4,6-trinitrophenol, followed by reduction to yield this compound. The reduction step typically employs reagents such as iron powder and hydrochloric acid under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions: 2,4,6-Triaminophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures.
Reduction: It can be further reduced to form different amine derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted phenols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Iron powder and hydrochloric acid are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinonoid compounds.
Reduction: Various amine derivatives.
Substitution: Halogenated phenols.
Aplicaciones Científicas De Investigación
2,4,6-Triaminophenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-cancer properties.
Industry: It is utilized in the production of polymers and resins
Mecanismo De Acción
The mechanism of action of 2,4,6-triaminophenol involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. In medicinal chemistry, it is believed to interfere with cellular processes by binding to specific enzymes or receptors, thereby modulating their activity .
Comparación Con Compuestos Similares
2,4,6-Tribromophenol: Similar in structure but with bromine atoms instead of amino groups.
2,4,6-Trinitrophenol: Precursor in the synthesis of 2,4,6-triaminophenol.
2,4,6-Triiodophenol: Another halogenated phenol with different chemical properties
Uniqueness: this compound is unique due to its three amino groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and in medicinal research .
Propiedades
Número CAS |
609-24-5 |
|---|---|
Fórmula molecular |
C6H9N3O |
Peso molecular |
139.16 g/mol |
Nombre IUPAC |
2,4,6-triaminophenol |
InChI |
InChI=1S/C6H9N3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H,7-9H2 |
Clave InChI |
SUYLOMATYCPVFT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1N)O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2E)-2-[(2E,4E,6E)-7-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B14753710.png)
![(5R,11S,17S,20S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B14753721.png)
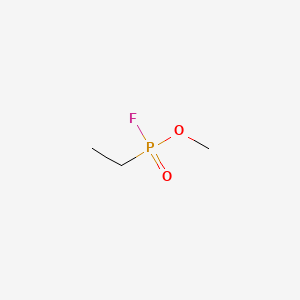
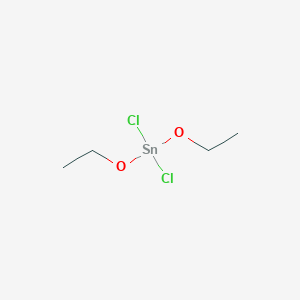
![(2-Benzylphenyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B14753746.png)
